1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The systematic name of this compound, 1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride , follows International Union of Pure and Applied Chemistry (IUPAC) conventions. The root structure, piperidine , is a six-membered heterocyclic ring containing one nitrogen atom. The numbering of the piperidine ring begins at the nitrogen atom, which is substituted by a 4-methylbenzoyl group at position 1. The benzoyl moiety consists of a benzene ring with a methyl group at the para position (carbon 4) and a carbonyl group (-C=O) attached to the piperidine nitrogen.
At position 3 of the piperidine ring, an amine group (-NH₂) is present. The hydrochloride designation indicates that the amine group is protonated and forms a salt with a chloride counterion. The full IUPAC name thus reflects the substituents’ positions, functional groups, and salt form, ensuring unambiguous identification.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₃H₁₉ClN₂O , derived from its constituent atoms: 13 carbons, 19 hydrogens, 1 chlorine, 2 nitrogens, and 1 oxygen. The molecular weight, calculated as the sum of atomic masses, is 254.756 g/mol .
| Component | Atomic Count | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 13 | 12.01 | 156.13 |
| Hydrogen (H) | 19 | 1.008 | 19.15 |
| Chlorine (Cl) | 1 | 35.45 | 35.45 |
| Nitrogen (N) | 2 | 14.01 | 28.02 |
| Oxygen (O) | 1 | 16.00 | 16.00 |
| Total | - | - | 254.75 |
The exact mass, computed using isotopic abundances, is 254.119 g/mol , consistent with high-resolution mass spectrometry standards.
Crystallographic Data and Spatial Configuration
While crystallographic data (e.g., unit cell parameters, space group) for this compound is not explicitly available in the provided sources, its spatial configuration can be inferred from analogous piperidine derivatives. The piperidine ring typically adopts a chair conformation , minimizing steric strain. Substituents at positions 1 and 3 influence ring puckering:
- The 4-methylbenzoyl group at position 1 likely occupies an equatorial position to reduce van der Waals repulsion with axial hydrogens.
- The amine group at position 3 may adopt an axial or equatorial orientation, depending on intermolecular interactions in the solid state.
The hydrochloride salt formation involves protonation of the amine, enhancing ionic interactions with the chloride ion. This ionic pairing likely stabilizes the crystal lattice, though detailed X-ray diffraction studies are required to confirm packing arrangements.
Tautomeric and Conformational Isomerism
Tautomerism is absent in this compound due to the lack of enolizable protons adjacent to carbonyl groups. However, conformational isomerism arises from the flexibility of the piperidine ring. Key conformers include:
- Chair Conformation : The most stable arrangement, with the 4-methylbenzoyl group equatorial and the amine group either axial or equatorial.
- Boat Conformation : Higher energy and less prevalent, potentially observed in solution under specific conditions.
The energy barrier between chair conformers is influenced by steric interactions between the 4-methylbenzoyl group and the amine. Nuclear magnetic resonance (NMR) spectroscopy could elucidate predominant conformers by analyzing coupling constants and nuclear Overhauser effects.
Structure
3D Structure
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(3-aminopiperidin-1-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C13H18N2O/c1-10-4-6-11(7-5-10)13(16)15-8-2-3-12(14)9-15/h4-7,12H,2-3,8-9,14H2,1H3 |
InChI Key |
UUMWHMGHHHFHRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC(C2)N |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Piperidin-3-amine
The primary amine at position 3 of piperidine is protected using di-tert-butyl dicarbonate (Boc₂O) to prevent undesired side reactions during subsequent acylation.
Procedure :
-
Reagents : Piperidin-3-amine (1.0 equiv), Boc₂O (1.2 equiv), triethylamine (TEA, 2.0 equiv).
-
Conditions : Tetrahydrofuran (THF) solvent, 0–25°C, 4–6 hours.
Mechanism :
The amine nucleophilically attacks Boc₂O, forming a stable carbamate.
Acylation of Piperidine Nitrogen
The Boc-protected intermediate undergoes acylation at the piperidine ring nitrogen using 4-methylbenzoyl chloride.
Procedure :
-
Reagents : Boc-protected piperidin-3-amine (1.0 equiv), 4-methylbenzoyl chloride (1.1 equiv), TEA (2.0 equiv).
-
Conditions : Dichloromethane (DCM), 0°C to room temperature, 12–24 hours.
Critical Notes :
-
Excess acyl chloride ensures complete conversion.
-
Base (TEA) neutralizes HCl generated during the reaction.
Boc Deprotection and Hydrochloride Formation
The Boc group is removed under acidic conditions, yielding the free amine, which is subsequently converted to the hydrochloride salt.
Procedure :
-
Reagents : 4 M HCl in dioxane (5.0 equiv).
Key Reaction :
Total Yield : 65–70% (3 steps).
Multi-Step Condensation Approach
Reductive Amination and Acylation
A patent (CN105237463A) describes a six-step process starting from N-benzyl-4-carbonyl-ethyl nipecotate, avoiding hazardous reagents like lithium aluminum hydride.
Steps :
-
Ammonolysis : Ethanol, 25% ammonia, 30–40°C, 16–30 hours.
-
Reduction : Sodium borohydride, ethanol, 0°C to reflux.
-
Mesylation : Methanesulfonyl chloride, DCM, TEA, 0°C.
-
Cyclization : Sodium hypochlorite, acetonitrile, 20–70°C.
-
Salt Formation : L-di-p-toluoyltartaric acid (L-DTTA), methanol-water, 35–50°C.
Advantages :
Friedel-Crafts Acylation Route
Acylation of Protected Piperidine Derivatives
Using isonipecotic acid (piperidine-4-carboxylic acid) as a precursor, the method involves:
-
Esterification : Ethyl isonipecotate formation.
-
Amine Protection : Benzoyl chloride, DCM, TEA.
-
Friedel-Crafts Acylation : 4-Methylbenzoyl chloride, AlCl₃, 90°C.
Yield : 70–75% (acyl chloride step).
Key Limitation :
Requires rigorous anhydrous conditions for AlCl₃-mediated acylation.
Comparative Analysis of Methods
| Method | Steps | Key Reagents | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Boc Protection/Acylation | 3 | Boc₂O, 4-MeBzCl, HCl | 65–70% | High selectivity, mild conditions | Requires Boc protection/deprotection |
| Multi-Step Condensation | 6 | NH₃, NaBH₄, MsCl, L-DTTA | 22–23% | Scalable, avoids hazardous reagents | Low overall yield |
| Friedel-Crafts Acylation | 3 | AlCl₃, 4-MeBzCl | 70–75% | Direct acylation | Moisture-sensitive, harsh conditions |
Industrial-Scale Considerations
Solvent and Reagent Optimization
-
Solvent Choice : Methanol-water mixtures improve solubility during salt formation.
-
Catalyst Recycling : AlCl₃ recovery in Friedel-Crafts reactions reduces costs.
Emerging Methodologies
Chemical Reactions Analysis
Amide Bond Formation
Protection-Deprotection Strategies
-
Deprotection :
Acidic hydrolysis (e.g., HCl in methanol) removes the Boc group, yielding the free amine hydrochloride salt .
Acylation and Alkylation
-
N-Acylation :
The amine reacts with acyl chlorides (e.g., acryloyl chloride) to form amides. This is observed in tumor-selective compounds where acylation enhances bioactivity . -
Quaternization :
Reacting with methyl iodide forms quaternary ammonium salts, improving water solubility and cytotoxic properties .
Cyclization Reactions
-
Piperidine derivatives undergo cyclization under acidic or thermal conditions. For instance, Curtius rearrangement of piperidine-3-carbonyl azide generates isocyanates, which hydrolyze to amines .
Stability and Reactivity
-
Acid/Base Sensitivity :
The hydrochloride salt stabilizes the amine but decomposes under strong alkaline conditions. -
Thermal Stability :
Decomposition occurs above 200°C, typical for benzoylpiperidine derivatives .
Antiproliferative Activity
-
Benzoylpiperidine derivatives inhibit monoacylglycerol lipase (MAGL) with IC₅₀ values as low as 0.84 µM, showing promise in cancer therapy .
Antimicrobial and Anti-inflammatory Effects
-
Analogous quinazolinones and triazolopyridines demonstrate activity against Staphylococcus aureus (MIC: 12.5 µg/mL) and reduce inflammation by 60–70% in carrageenan-induced edema models .
Anthelmintic Potential
-
Piperidine-based compounds like methyl 5-{[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]methyl}-3-methylfuran-2-carboxylate exhibit 40–57% lethality against C. elegans at 25 ppm .
Comparative Reaction Data
Scientific Research Applications
Drug Discovery
1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride is utilized in drug discovery efforts, particularly as a lead compound for developing new pharmacological agents targeting various receptors. Its interactions with serotonin and norepinephrine receptors suggest potential antidepressant properties, making it a candidate for further investigation in mood disorder treatments.
Proteomics
In proteomics, this compound serves as a research reagent for studying protein interactions and enzyme activities. Its ability to bind to specific proteins can facilitate the understanding of metabolic pathways and disease mechanisms.
Receptor Interaction Studies
Preliminary studies have indicated that this compound exhibits binding affinity to serotonin and norepinephrine receptors, which may contribute to its antidepressant effects. Additionally, further investigations into its interactions with metabolic enzymes are warranted to elucidate its pharmacokinetics and dynamics.
Anticancer Properties
Recent research has highlighted the potential of benzoylpiperidine derivatives, including this compound, in cancer therapy. In vitro studies have shown that related compounds exhibit antiproliferative activity against various cancer cell lines, including breast and ovarian cancer cells, with IC50 values indicating significant potency .
Antiproliferative Activity
A study investigating the antiproliferative activity of benzoylpiperidine derivatives found that compounds similar to this compound exhibited notable activity against human breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 19.9 µM to 75.3 µM . This suggests that modifications to the benzoylpiperidine structure can enhance biological activity.
Inhibition Studies
Further research into the inhibition capabilities of benzoylpiperidine derivatives indicated that certain modifications could lead to improved selectivity for specific enzyme targets, such as monoacylglycerol lipase (MAGL), which is relevant in cancer biology and endocannabinoid signaling pathways .
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function . This interaction can lead to changes in biochemical pathways, influencing cellular processes and responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Effects on Activity
| Compound | Substituent (R) | IC50 (μM) | Key Reference |
|---|---|---|---|
| 1-(4-Methylbenzoyl)piperidin-3-amine | 4-CH3 | 6–8 | |
| 1-(4-Chlorobenzoyl)piperidin-3-amine | 4-Cl | 6–8 | |
| 1-(4-Methoxybenzoyl)piperidin-3-amine | 4-OCH3 | >20 |
Modifications to the Piperidine Core
Variations in the piperidine scaffold significantly alter physicochemical and biological properties:
Stereochemical and Functional Group Variations
- (R)-3-Aminopiperidine Dihydrochloride: Stereochemistry at the 3-position influences receptor binding. The (R)-enantiomer is often more potent in chiral drug candidates .
- (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Hydrochloride : Additional methyl groups and benzyl substitution alter lipophilicity and metabolic stability .
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| 1-(4-Methylbenzoyl)piperidin-3-amine HCl | C13H17ClN2O | 252.74 | 4-Methylbenzoyl group |
| 1-(4-Chlorobenzoyl)piperidin-3-amine HCl | C12H14Cl2N2O | 273.16 | Chloro-substituent |
| Methyl-[1-(4-Methyl-benzyl)-piperidin-3-yl]-amine HCl | C14H23ClN2 | 254.80 | Benzyl substitution |
Biological Activity
1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-methylbenzoyl group, contributing to its unique properties. Its molecular formula is C_{12}H_{16}ClN_{2}O, with a molecular weight of approximately 254.76 g/mol. The presence of the 4-methylbenzoyl group enhances its lipophilicity, indicated by a logP value of approximately 2.9985, suggesting effective penetration through biological membranes.
Preliminary studies indicate that this compound interacts with several biological targets:
- Serotonin Receptors : The compound shows binding affinity to serotonin receptors, which may contribute to its potential antidepressant properties.
- Norepinephrine Receptors : Similar interactions with norepinephrine receptors have been suggested, indicating possible roles in mood regulation.
- Enzymatic Interactions : The compound may also interact with enzymes involved in metabolic pathways, warranting further investigation into its pharmacokinetics and dynamics.
Antidepressant Activity
The interactions with serotonin and norepinephrine receptors suggest that this compound may exhibit antidepressant effects. Case studies have indicated that compounds with similar structural features often demonstrate significant activity in models of depression .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Methylpiperidin-3-amine | C_{7}H_{10}N | Simple piperidine derivative |
| N-(4-Methylphenyl)-piperidin-3-amine | C_{12}H_{17}N | Lacks acyl group but retains piperidine core |
| 4-Methylbenzamide | C_{9}H_{10}N_{2}O | Related to benzamide class |
The unique substitution pattern in this compound may lead to distinct pharmacological profiles compared to these simpler derivatives.
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:
- In Vivo Studies : To assess the efficacy and safety profiles in animal models.
- Mechanistic Studies : To clarify the specific pathways and molecular targets involved in its action.
- Structural Modifications : To optimize the compound for enhanced biological activity or reduced side effects.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride?
The compound can be synthesized via Mannich reactions or coupling reactions using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt). For example, analogous piperidine derivatives are synthesized by reacting ketones (e.g., 4-methylacetophenone) with formaldehyde and amines under acidic conditions, yielding intermediates that are subsequently functionalized and purified via recrystallization or column chromatography . Optimization of reaction stoichiometry and temperature is critical to achieve yields >85%.
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions on the piperidine ring and benzoyl group (e.g., integration ratios for methyl protons in the 4-methylbenzoyl moiety) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% is typical for research-grade material) .
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
- X-ray Crystallography (if crystalline): To resolve stereochemical ambiguities in the piperidine ring .
Basic: How does the 4-methylbenzoyl group influence the compound’s biological activity?
The 4-methylbenzoyl moiety enhances lipophilicity , potentially improving membrane permeability and binding affinity to hydrophobic enzyme pockets. For instance, similar compounds inhibit enzymes like semicarbazide-sensitive amine oxidase (SSAO), which is implicated in leukocyte migration and vascular adhesion . The methyl group may also reduce metabolic degradation compared to unsubstituted benzoyl derivatives .
Advanced: How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal conditions (solvent, catalyst, temperature) for key steps like benzoylation or piperidine ring formation. For example, ICReDD’s approach combines computational modeling with experimental validation to narrow down reaction parameters, reducing trial-and-error cycles by ~50% . Virtual screening can also prioritize substituents for activity optimization .
Advanced: How should researchers address contradictory spectral data (e.g., NMR vs. MS)?
Contradictions may arise from dynamic proton exchange in the piperidine ring or solvent-induced shifts . Strategies include:
- Variable-temperature NMR : To identify exchange-broadened peaks and confirm conformational stability .
- 2D NMR (COSY, HSQC) : To resolve overlapping signals in complex spectra .
- Isotopic labeling : For MS/MS studies to distinguish isobaric fragments .
Advanced: What safety protocols are critical during handling and storage?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of hydrochloride vapors .
- Storage : In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the benzoyl group .
Advanced: How can researchers validate the compound’s role in modulating enzyme activity (e.g., SSAO)?
- In vitro assays : Measure hydrogen peroxide production (a SSAO byproduct) using fluorometric or colorimetric kits .
- Competitive inhibition studies : Compare IC₅₀ values with known SSAO inhibitors (e.g., LJP-1207) .
- Molecular docking : Simulate binding to SSAO’s active site (PDB ID: 4Q0L) to identify key interactions (e.g., π-π stacking with the benzoyl group) .
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
- Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (pH, temperature) using inline sensors .
- Design of Experiments (DoE) : Statistically optimize variables (e.g., amine:ketone ratio) to minimize impurity formation .
- Strict QC protocols : Enforce HPLC purity thresholds (>97%) and NMR consistency checks for each batch .
Advanced: How does pH affect the stability of the hydrochloride salt form?
The compound is stable in acidic conditions (pH 3–5) but undergoes hydrolysis at neutral/basic pH, leading to cleavage of the benzoyl-piperidine bond. Buffered solutions (e.g., ammonium acetate, pH 4.5) are recommended for biological assays to maintain integrity .
Advanced: What are the challenges in scaling up synthesis from mg to gram quantities?
- Solvent selection : Transition from THF (lab-scale) to DMF or DMSO for better solubility in large reactions .
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost efficiency .
- Heat management : Use jacketed reactors to control exothermic reactions (e.g., benzoylation) during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
